molecular formula C20H32N2 B5155992 N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline

N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline

Cat. No. B5155992
M. Wt: 300.5 g/mol
InChI Key: MGCWRNKOMMYFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. Commonly referred to as "DEOA," this compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of DEOA involves its binding to the dopamine D2 receptor in the brain. This binding blocks the action of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the action of dopamine, DEOA can help to alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
DEOA has been found to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in dopamine receptor density, alterations in dopamine release, and changes in levels of other neurotransmitters such as serotonin and glutamate. These effects suggest that DEOA has the potential to be a powerful tool in the study of neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

DEOA has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it ideal for use in biochemical assays. However, DEOA also has some limitations, including its relatively short half-life and its potential for toxicity at high doses.

Future Directions

There are many potential future directions for research on DEOA. One area of interest is the development of more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. Another area of interest is the exploration of the potential therapeutic applications of DEOA in the treatment of addiction and other neuropsychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of DEOA and its potential mechanisms of action.

Synthesis Methods

The synthesis of DEOA is a complex process that involves several steps. The first step is the synthesis of octahydro-1(2H)-quinoline, which is then reacted with N,N-diethyl-4-chloroaniline to produce DEOA. This synthesis method has been refined over the years to improve the yield and purity of the final product.

Scientific Research Applications

DEOA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to act as a selective dopamine D2 receptor antagonist. This makes it a potential candidate for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.

properties

IUPAC Name

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-diethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-3-21(4-2)19-13-11-17(12-14-19)16-22-15-7-9-18-8-5-6-10-20(18)22/h11-14,18,20H,3-10,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCWRNKOMMYFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCCC3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-diethylaniline

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